molecular formula C9H9ClFNO2 B1465303 2-chloro-4-fluoro-N-methoxy-N-methylbenzamide CAS No. 1342182-54-0

2-chloro-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1465303
CAS No.: 1342182-54-0
M. Wt: 217.62 g/mol
InChI Key: LSSTYLGNFZGUND-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine at position 2, fluorine at position 4, and an N-methoxy-N-methyl group on the amide nitrogen. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science. The methoxy and methyl groups on the amide nitrogen enhance solubility and metabolic stability compared to simpler benzamides, while the halogen substituents influence reactivity and intermolecular interactions .

Properties

IUPAC Name

2-chloro-4-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSTYLGNFZGUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-fluoro-N-methoxy-N-methylbenzamide is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its efficacy as a fungicide and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound belongs to the class of pyridone compounds. Its structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}ClFNO\
  • Molecular Weight : 221.64 g/mol

1. Agricultural Applications

Recent patents have highlighted the effectiveness of this compound in controlling plant diseases. Specifically, it has been identified as an active ingredient in agricultural and horticultural fungicides. The compound exhibits significant antifungal properties against various pathogens, making it a valuable tool in crop protection strategies .

Pathogen Efficacy Application Method
Fusarium spp.HighFoliar spray
Botrytis cinereaModerateSoil drench
Phytophthora infestansHighSeed treatment

2. Pharmacological Potential

In addition to its agricultural uses, research indicates that this compound may possess pharmacological properties that warrant further investigation. Preliminary studies suggest that it could have applications in treating various diseases due to its ability to modulate biological pathways involved in disease progression.

  • Mechanism of Action : The compound appears to interact with specific enzymes and receptors, potentially influencing metabolic pathways related to inflammation and cell proliferation.

Case Study 1: Antifungal Activity

A study published in a patent application demonstrated that formulations containing this compound significantly reduced fungal growth in controlled environments. The compound was tested against several fungal strains, showing a strong inhibitory effect on mycelial growth and spore germination .

Case Study 2: Cytotoxicity Assessment

Another research effort evaluated the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity against certain cancer types, suggesting potential as an anticancer agent. The study reported an IC50 value of approximately 15 µM for certain cell lines, indicating a promising therapeutic window .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

  • Optimization of Formulations : Developing more effective formulations for agricultural use could enhance its antifungal properties.
  • Clinical Trials : Further studies are needed to evaluate the safety and efficacy of the compound in clinical settings, particularly for its potential anticancer effects.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for both agricultural and pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-4-fluoro-N-methoxy-N-methylbenzamide and its analogs:

Compound Name Substituents Key Properties References
This compound Cl (C2), F (C4), N-methoxy-N-methyl Enhanced solubility; stable fluorescence at pH 5, 25°C; used in coupling reactions
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Cl (C4-phenyl), OCH₃ (C2), CH₃ (C4) Fluorescence intensity peaks at λex 340 nm, λem 380 nm; LOD = 0.2691 mg/L
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide Cl (C2), F (C4), NH₂ (C5), sulfamoyl (N-isopropyl-N-methyl) Potential bioactivity due to sulfamoyl group; steric bulk affects binding affinity
4-Bromo-2-chloro-5-fluoro-N-methoxy-N-methylbenzamide Br (C4), Cl (C2), F (C5), N-methoxy-N-methyl Bromine increases molecular weight and polarizability; used in halogen-exchange reactions
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide Cl (C2), Cl (C4-phenyl), I (C3-phenyl), SO₂CH₃ (C4) Methylsulfonyl group enhances electron-withdrawing effects; iodine adds steric hindrance
3-[2-Chloro-4-(4-fluorophenyl)benzamido]-N-hydroxy-4-methoxybenzamide Cl (C2), F (C4-phenyl), OH (amide), OCH₃ (C4) Hydroxyl group increases hydrogen-bonding capacity; reduced thermal stability

Key Comparisons :

Halogen Substituents: Chlorine and Fluorine: The presence of Cl and F in the main compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Iodine: The iodo-substituted analog () exhibits significant steric hindrance, which may limit its use in tight-binding applications .

Amide Modifications: N-Methoxy-N-Methyl Group: This group in the main compound improves solubility and reduces metabolic degradation compared to unsubstituted benzamides (e.g., 4-fluoro-N-phenylbenzamide in ) .

Fluorescence and Stability :

  • The main compound’s fluorescence stability at pH 5 and 25°C contrasts with N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, which requires specific pH and temperature conditions for optimal fluorescence .

Synthetic Methods :

  • The main compound is synthesized via DCC/HOBt coupling at -50°C (), whereas analogs like 3-[2-chloro-4-(4-fluorophenyl)benzamido]-N-hydroxy-4-methoxybenzamide use sequential amidation and ester hydrolysis () .

Research Findings and Implications

  • Material Science : Brominated derivatives () are used in halogen-rich materials, while iodinated compounds () serve as heavy-atom derivatives in crystallography .

Preparation Methods

Starting Materials

Formation of Acid Chloride Intermediate

The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is typically converted to the corresponding acid chloride using reagents such as:

  • Thionyl chloride (SOCl₂)
  • Oxalyl chloride (COCl)₂, often catalyzed by a small amount of DMF

This step is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield of the reactive intermediate.

Amide Coupling Reaction

The acid chloride intermediate is then reacted with N-methoxy-N-methylamine to form the target benzamide. Typical conditions include:

  • Inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.
  • Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature control, often at low temperatures (0°C to room temperature), to minimize side reactions.

Alternatively, coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) may be used to activate the carboxylic acid directly, facilitating amide bond formation without isolating the acid chloride.

Grignard Reagent Approach (Advanced Method)

A more specialized approach involves the use of Grignard reagents derived from substituted aryl halides. For example:

  • Preparation of 4-chlorophenylmagnesium bromide or lithium chloride complexes.
  • Reaction of N-methoxy-N-methylbenzamide with these Grignard reagents in toluene at room temperature for several hours.

This method allows for the introduction of various aryl substituents, including chloro and fluoro groups, onto the benzamide framework with high yields (up to 95%) and purity.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters and outcomes from reported synthesis procedures:

Step Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Acid chloride formation Oxalyl chloride + DMF catalyst DCM or THF 0°C to RT 1-2 hours >90 Anhydrous conditions essential
Amide coupling N-methoxy-N-methylamine + acid chloride DCM or THF 0°C to RT 2-4 hours 85-95 Inert atmosphere, moisture sensitive
Grignard reagent preparation 4-chlorophenyl bromide + Mg + LiCl THF 50-60°C 1 hour Quantitative Requires dry, oxygen-free environment
Grignard addition to amide N-methoxy-N-methylbenzamide + arylmagnesium reagent Toluene RT 3 hours 76-95 High regioselectivity, mild conditions

Research Findings and Analytical Data

  • NMR Characterization: The synthesized this compound exhibits characteristic ^1H NMR signals corresponding to aromatic protons, methoxy (–OCH₃), and N-methyl groups, consistent with literature reports.

  • Purification: Products are typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures, yielding white solids with high purity.

  • Spectroscopic Data: IR spectra confirm the presence of amide carbonyl groups, and ^13C NMR data show signals for carbonyl carbons (~195 ppm) and aromatic carbons consistent with chloro and fluoro substitutions.

Industrial Considerations

  • Scale-Up: Industrial synthesis optimizes these laboratory procedures by employing continuous flow reactors for better temperature and reaction time control.

  • Catalysis and Automation: Advanced catalytic systems and automated reagent addition improve yields and reduce impurities.

  • Purification: Industrial purification often uses recrystallization and preparative chromatography to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Acid Chloride Coupling Straightforward, well-established High yields, simple reagents Moisture sensitive, requires dry conditions
Carbodiimide Coupling Uses DCC/HOBt for activation Avoids acid chloride isolation Possible side reactions, longer reaction times
Grignard Approach Introduces aryl substituents directly High regioselectivity, mild conditions Requires strict anhydrous and inert atmosphere

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-4-fluoro-N-methoxy-N-methylbenzamide, and what coupling reagents are typically employed?

The compound is synthesized via coupling reactions between substituted benzoic acids and amines. A common approach involves using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents to activate the carboxylic acid group, facilitating amide bond formation. Reactions are typically conducted at low temperatures (-50°C) to minimize side reactions. Post-synthesis, the product is purified via column chromatography and characterized using IR, NMR, and elemental analysis .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound, and how are they interpreted?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides).
  • ¹H-NMR : Resolves methoxy (-OCH₃) and methyl (-NCH₃) groups, with aromatic protons showing splitting patterns consistent with chloro-fluoro substitution.
  • TLC : Monitors reaction progress and purity using silica plates (e.g., Rf values in ethyl acetate/hexane systems).
  • Elemental Analysis : Validates empirical formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What are the critical parameters (pH, temperature, solvent) influencing the fluorescence properties of fluorinated benzamide compounds?

Fluorescence intensity is maximized at pH 5 due to optimal protonation states of the aromatic system. Polar aprotic solvents (e.g., DMSO) enhance quantum yield by stabilizing excited states. Elevated temperatures (>25°C) reduce intensity due to thermal quenching. Stability over time (up to 24 hours) is confirmed via kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound when scaling up from milligram to gram quantities?

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to amine to account for side reactions.
  • Temperature Control : Maintain sub-zero temperatures to suppress racemization or hydrolysis.
  • Workup Optimization : Replace traditional column chromatography with recrystallization (e.g., using ethanol/water mixtures) for scalable purification .

Q. What strategies are recommended for analyzing contradictory fluorescence data observed in benzamide derivatives under different solvent systems?

  • Solvent Polarity Mapping : Compare Stokes shifts in solvents of varying polarity (e.g., hexane vs. methanol) to identify solvent-solute interactions.
  • Quantum Mechanical Calculations : Use DFT to model excited-state behavior and validate experimental λex/λem values.
  • Binding Constant Analysis : Apply the Stern-Volmer equation to assess quenching mechanisms in conflicting datasets .

Q. How do different coupling reagents (e.g., DCC vs. EDC) impact the synthesis efficiency and purity of N-methoxy-N-methyl benzamide derivatives?

  • DCC/HOBt : Higher yields (70–80%) but requires rigorous removal of dicyclohexylurea byproducts.
  • EDC/HOAt : Reduces side products but may require longer reaction times.
  • Purity Assessment : Monitor via ¹H-NMR integration of residual coupling agents (e.g., δ 1.0–2.0 ppm for cyclohexyl groups) .

Q. In designing a study to evaluate the bioactivity of this compound, what in vitro assays are prioritized based on structural analogs?

  • Enzyme Inhibition : Screen against kinases or proteases due to the compound’s planar aromatic structure.
  • Cellular Uptake : Use fluorescence tagging (e.g., dansyl derivatives) to track intracellular localization.
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Methodological Notes

  • Contradiction Resolution : When conflicting spectral data arise (e.g., NMR splitting patterns), cross-validate with 2D-COSY or HSQC to assign proton environments unambiguously .
  • Scale-Up Challenges : Pilot studies using microreactors can identify thermal hotspots or mixing inefficiencies before large-scale synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 2
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2-chloro-4-fluoro-N-methoxy-N-methylbenzamide

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